molecular formula C3H7ClO2S B178534 (Chloromethyl)sulfonylethane CAS No. 1728-94-5

(Chloromethyl)sulfonylethane

Cat. No. B178534
CAS RN: 1728-94-5
M. Wt: 142.61 g/mol
InChI Key: QYCHOJSGDMANGO-UHFFFAOYSA-N
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Description

(Chloromethyl)sulfonylethane is an organosulfur compound . It is a yellow to brown solid with a molecular weight of 142.61 . Its IUPAC name is 1-[(chloromethyl)sulfonyl]ethane .


Synthesis Analysis

The synthesis of (Chloromethyl)sulfonylethane or similar compounds often involves chloromethylation of aromatic compounds. This process is typically catalyzed by zinc iodide . The reaction involves a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane . The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .


Molecular Structure Analysis

The linear formula of (Chloromethyl)sulfonylethane is C3H7ClO2S . The InChI code is 1S/C3H7ClO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving (Chloromethyl)sulfonylethane or similar compounds often involve chloromethylation. The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl making the carbon much more electrophilic .


Physical And Chemical Properties Analysis

(Chloromethyl)sulfonylethane is a yellow to brown solid . It has a molecular weight of 142.61 . Its storage temperature is between 2-8°C .

Scientific Research Applications

  • Chloromethylation of Aromatic Compounds

    • Application : Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Method : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
    • Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
  • C–S Bond Functionalization of Sulfones

    • Application : The fundamental role that sulfones play in Organic Chemistry is two-fold: firstly, they are present in target molecules of importance in Medicinal Chemistry and Materials Science; secondly, they are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .
    • Method : Since the first demonstration in 2005 that sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions, tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
    • Results : This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Blanc Chloromethylation

    • Application : The Blanc chloromethylation (also called the Blanc reaction) is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes .
    • Method : The reaction is performed under acidic conditions and with a ZnCl2 catalyst. These conditions protonate the formaldehyde carbonyl making the carbon much more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
    • Results : The reaction is an efficient means of introducing a chloromethyl group, but the production of small amounts of highly carcinogenic bis (chloromethyl) ether is a disadvantage .
  • Chloromethylation of Aromatic Compounds Catalyzed by Zinc Iodide

    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Method : The reaction is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
    • Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with this mixture affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Chloromethylation of Styrene in the Production of Ion-Exchange Resins and Merrifield Resins

    • Application : Chloromethylation of styrene is employed in the production of ion-exchange resins and Merrifield resins . These resins have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
    • Method : The reaction is carried out under acidic conditions and with a ZnCl2 catalyst. These conditions protonate the formaldehyde carbonyl making the carbon much more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
    • Results : Although the reaction is an efficient means of introducing a chloromethyl group, the production of small amounts of highly carcinogenic bis (chloromethyl) ether is a disadvantage .
  • Chloromethylation of Aromatic Compounds with Dimethoxymethane and Chlorosulfonic Acid Catalyzed by ZnI2 in CH2Cl2

    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Method : The reaction is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
    • Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with this mixture affords the corresponding chloromethyl derivatives in good to excellent yields .

Safety And Hazards

(Chloromethyl)sulfonylethane is corrosive . It poses a danger and has hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like (Chloromethyl)sulfonylethane, involve improving synthetic efficiencies and making processes more environmentally friendly . The development of new procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide have emerged as novel, enabling tools .

properties

IUPAC Name

1-(chloromethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-2-7(5,6)3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCHOJSGDMANGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)sulfonylethane

CAS RN

1728-94-5
Record name chloromethanesulfonylethane
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